(2-Phenoxypyridin-4-yl)methanamine hydrochloride
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Overview
Description
(2-Phenoxypyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H13ClN2O. It is a hydrochloride salt form of (2-Phenoxypyridin-4-yl)methanamine, which is characterized by the presence of a phenoxy group attached to a pyridine ring, and an amine group attached to the methylene bridge. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of (2-Phenoxypyridin-4-yl)methanamine hydrochloride typically involves the reaction of 2-phenoxypyridine with formaldehyde and ammonium chloride under specific conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is then purified through crystallization or other purification techniques . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(2-Phenoxypyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into its reduced amine form using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Phenoxypyridin-4-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in chemical reactions.
Biology: This compound is used in the study of biological processes and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of (2-Phenoxypyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
(2-Phenoxypyridin-4-yl)methanamine hydrochloride can be compared with similar compounds such as:
(2-Chloropyridin-4-yl)methanamine hydrochloride: This compound has a chlorine atom instead of a phenoxy group, which affects its reactivity and applications.
(4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride: This compound has a piperidine ring, making it useful as a linker in targeted protein degradation.
The uniqueness of this compound lies in its phenoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(2-phenoxypyridin-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11;/h1-8H,9,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPKSHHLTWTWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909309-76-7 |
Source
|
Record name | (2-phenoxypyridin-4-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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